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Compound of Interest

Compound Name: 3,4-Difluorobenzoic acid

Cat. No.: B048323 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3,4-
Difluorobenzoic acid (CAS No. 455-86-7), a compound of interest in pharmaceutical and

materials science research. The following sections present detailed Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the

experimental protocols employed for their acquisition.

Spectroscopic Data Summary
The empirical formula for 3,4-Difluorobenzoic acid is C₇H₄F₂O₂ with a molecular weight of

158.10 g/mol .[1][2] The spectroscopic data presented below provides critical information for

the structural elucidation and characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic

molecules in solution.

¹H NMR Data
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~7.9-8.1 m - H-6

~7.8-7.9 m - H-2

~7.3-7.4 m - H-5

~11.0-13.0 br s - -COOH

¹³C NMR Data

Chemical Shift (δ) ppm Assignment

~165 C=O

~150-155 (dd) C-3, C-4

~125-130 Aromatic CH

~115-120 (d) Aromatic CH

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The

spectrum of 3,4-Difluorobenzoic acid exhibits characteristic absorption bands corresponding

to its carboxylic acid and fluorinated aromatic structure.

Wavenumber (cm⁻¹) Functional Group Assignment

~2500-3300 (broad) O-H stretch (Carboxylic acid dimer)

~1700 C=O stretch (Carboxylic acid)

~1600, ~1500 C=C stretch (Aromatic ring)

~1200-1300 C-O stretch

~1100-1200 C-F stretch

~900 O-H bend (out-of-plane)
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Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a

compound. The electron ionization (EI) mass spectrum of 3,4-Difluorobenzoic acid shows the

molecular ion peak and characteristic fragmentation patterns.

m/z Relative Intensity (%) Assignment

158 ~80 [M]⁺ (Molecular ion)

141 100 [M-OH]⁺

113 ~70 [M-COOH]⁺

87 ~20 [C₅H₂F₂]⁺

63 ~25 [C₅H₃]⁺

Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data presented

above.

NMR Spectroscopy
Sample Preparation:

Approximately 5-10 mg of 3,4-Difluorobenzoic acid is dissolved in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

¹H NMR: Spectra are typically acquired on a 300 or 400 MHz spectrometer. Key parameters

include a 30° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2

seconds. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR: Spectra are acquired on the same instrument, typically with proton decoupling.
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Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Approximately 1-2 mg of 3,4-Difluorobenzoic acid is finely ground with ~100 mg of dry

potassium bromide (KBr) using an agate mortar and pestle.

The mixture is pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

The KBr pellet is placed in the sample holder of an FT-IR spectrometer.

The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of a

pure KBr pellet is also recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction and Ionization:

A dilute solution of 3,4-Difluorobenzoic acid in a volatile solvent (e.g., methanol or

dichloromethane) is introduced into the mass spectrometer, often via a gas chromatograph

(GC-MS).

In the ion source, the sample is vaporized and bombarded with a beam of electrons (typically

at 70 eV) to induce ionization and fragmentation (Electron Ionization - EI).

Data Acquisition:

The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., a quadrupole).

A detector records the abundance of each ion, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 3,4-Difluorobenzoic acid.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Data of 3,4-
Difluorobenzoic Acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b048323#spectroscopic-data-for-3-4-difluorobenzoic-
acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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